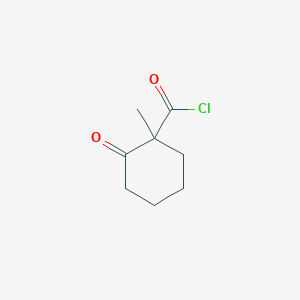
1-Methyl-2-oxocyclohexane-1-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-2-oxocyclohexane-1-carbonyl chloride is an organic chemical compound that is commonly used in scientific research. It is also known as MOC-Cl and is used as a reagent in the synthesis of various organic compounds. MOC-Cl is a colorless liquid with a pungent odor and is highly reactive.
Mécanisme D'action
The mechanism of action of MOC-Cl involves the formation of a reactive intermediate, which reacts with nucleophiles such as amines and alcohols to form the desired organic compound. The reaction is highly specific and yields high purity products.
Effets Biochimiques Et Physiologiques
MOC-Cl is not used for any biochemical or physiological effects in living organisms. It is only used in laboratory experiments for the synthesis of organic compounds.
Avantages Et Limitations Des Expériences En Laboratoire
MOC-Cl has several advantages in laboratory experiments. It is a highly reactive reagent and yields high purity products. It is also easy to handle and has a long shelf life. However, MOC-Cl is highly reactive and requires careful handling to avoid accidents. It is also expensive and not readily available in all laboratories.
Orientations Futures
There are several future directions for the use of MOC-Cl in scientific research. One potential area of research is the synthesis of new antibiotics using MOC-Cl. Another area of research is the synthesis of new heterocyclic compounds with potential applications in the pharmaceutical industry. Furthermore, the development of new catalysts for the synthesis of MOC-Cl could lead to more efficient and cost-effective synthesis methods.
Méthodes De Synthèse
The synthesis of MOC-Cl is carried out by the reaction of cyclohexanone with methyl chloroformate in the presence of a catalyst such as triethylamine. The reaction takes place at room temperature and the yield of MOC-Cl is high.
Applications De Recherche Scientifique
MOC-Cl is widely used in scientific research as a reagent for the synthesis of various organic compounds. It is used in the synthesis of beta-lactams, which are important antibiotics. MOC-Cl is also used in the synthesis of various heterocyclic compounds, which have potential applications in the pharmaceutical industry.
Propriétés
Numéro CAS |
134519-26-9 |
|---|---|
Nom du produit |
1-Methyl-2-oxocyclohexane-1-carbonyl chloride |
Formule moléculaire |
C8H11ClO2 |
Poids moléculaire |
174.62 g/mol |
Nom IUPAC |
1-methyl-2-oxocyclohexane-1-carbonyl chloride |
InChI |
InChI=1S/C8H11ClO2/c1-8(7(9)11)5-3-2-4-6(8)10/h2-5H2,1H3 |
Clé InChI |
JEFAASBJERZAEI-UHFFFAOYSA-N |
SMILES |
CC1(CCCCC1=O)C(=O)Cl |
SMILES canonique |
CC1(CCCCC1=O)C(=O)Cl |
Synonymes |
Cyclohexanecarbonyl chloride, 1-methyl-2-oxo- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



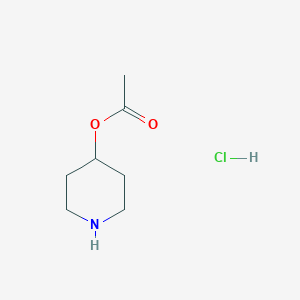
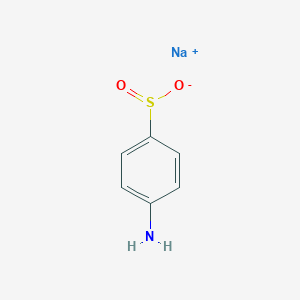
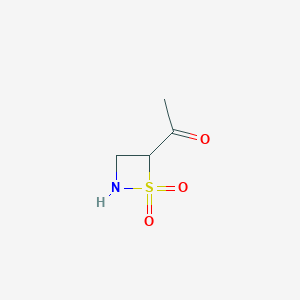
![N-[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]-N'-hydroxy-2-(2-methylpropyl)butanediamide](/img/structure/B149738.png)
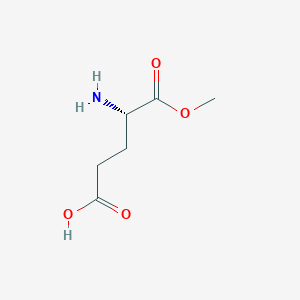
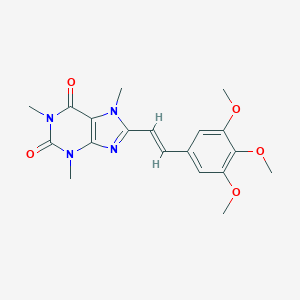
![N-(6-Chloro-9H-pyrido[3,4-b]indol-8-yl)-3-pyridinecarboxamide dihydrochloride](/img/structure/B149754.png)
![6-Nitro-2-(trichloromethyl)-2,3-dihydroimidazo[2,1-b][1,3]oxazole](/img/structure/B149759.png)
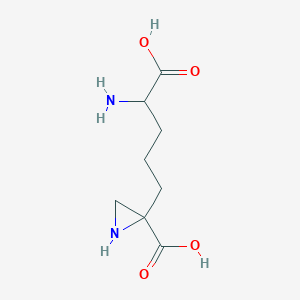
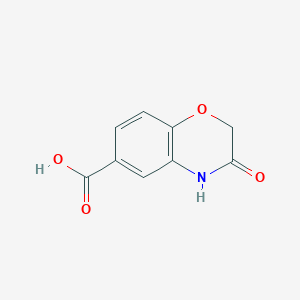
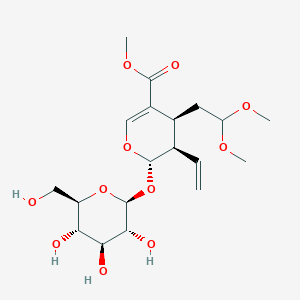

![3-[2-[(1S,2R,4S,4Ar,8aR)-4-hydroxy-5-(hydroxymethyl)-1,2,4a-trimethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]ethyl]-2-hydroxy-2H-furan-5-one](/img/structure/B149783.png)
